1-fluoro-2-iodo-4-(propan-2-yl)benzene
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Overview
Description
1-fluoro-2-iodo-4-(propan-2-yl)benzene is an organic compound with the molecular formula C9H10FI It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom at the first position, an iodine atom at the second position, and an isopropyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-fluoro-2-iodo-4-(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a benzene derivative undergoes substitution reactions with appropriate reagents to introduce the fluorine, iodine, and isopropyl groups onto the benzene ring. For example, starting with a fluorobenzene derivative, the compound can be iodinated using iodine and a suitable oxidizing agent. The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The reagents and catalysts used are chosen for their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-fluoro-2-iodo-4-(propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used to replace the iodine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the isopropyl group to a carboxylic acid.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions to form new carbon-carbon bonds.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation of the isopropyl group can yield carboxylic acids or ketones.
Coupling Products: Biaryl compounds are typically formed through coupling reactions.
Scientific Research Applications
1-fluoro-2-iodo-4-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled compounds for imaging studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-fluoro-2-iodo-4-(propan-2-yl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that reacts with electrophiles to form substituted benzene derivatives. The molecular targets and pathways involved include the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity .
Comparison with Similar Compounds
Similar Compounds
1-fluoro-4-iodobenzene: Similar structure but lacks the isopropyl group.
2-chloro-1-fluoro-4-(propan-2-yl)benzene: Similar structure but with a chlorine atom instead of iodine.
4-fluoroisopropylbenzene: Similar structure but lacks the iodine atom.
Uniqueness
1-fluoro-2-iodo-4-(propan-2-yl)benzene is unique due to the presence of both fluorine and iodine atoms on the benzene ring, along with the isopropyl group. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
1369776-58-8 |
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Molecular Formula |
C9H10FI |
Molecular Weight |
264.1 |
Purity |
95 |
Origin of Product |
United States |
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